Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine
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Overview
Description
Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine is a complex organic compound that features a pyrazole ring, a benzylamino group, and a dimethylamine group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting the biological processes in which the target is involved.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, and various other conditions .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting the growth of certain bacteria and fungi, reducing inflammation, inhibiting tumor growth, and other effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the efficacy of similar compounds can be affected by the pH of the environment, as this can affect the ionization state of the compound and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through cyclocondensation reactionsFinally, the dimethylamine group is introduced through reductive amination or similar methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and solvents like ethanol or methanol are often employed to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylamino and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-pyrazol-3-yl)-benzylamine
- Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N,N-dimethyl-4-[[[3-(1H-pyrazol-5-yl)phenyl]methylamino]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-23(2)18-8-6-15(7-9-18)13-20-14-16-4-3-5-17(12-16)19-10-11-21-22-19/h3-12,20H,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZPSQAOOONHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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